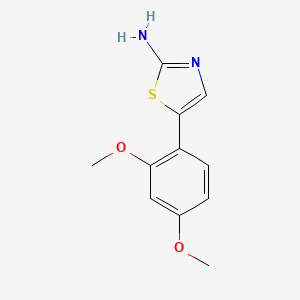
Acetamide, N-(2-chloro-4,6-difluorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloro-4,6-difluorophenyl)-: is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloro-4,6-difluorophenyl)- typically involves the acylation of 2-chloro-4,6-difluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloro-4,6-difluoroaniline+acetic anhydride→Acetamide, N-(2-chloro-4,6-difluorophenyl)-+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. This method also improves the yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the aromatic ring. Common reagents for these reactions include nucleophiles such as hydroxide ions, alkoxides, and amines.
-
Oxidation and Reduction: : The amide group in the compound can be oxidized to form corresponding nitriles or reduced to form amines. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are typically used.
-
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, heat.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitriles.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. The compound’s structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism by which Acetamide, N-(2-chloro-4,6-difluorophenyl)- exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to a physiological response. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetamide, N-(2,4-difluorophenyl)-
- Acetamide, N-(4-bromo-2,6-difluorophenyl)-
- Acetamide, N-(2,6-difluorophenyl)-
Uniqueness
Compared to similar compounds, Acetamide, N-(2-chloro-4,6-difluorophenyl)- is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic ring. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
36556-57-7 |
|---|---|
Formule moléculaire |
C8H6ClF2NO |
Poids moléculaire |
205.59 g/mol |
Nom IUPAC |
N-(2-chloro-4,6-difluorophenyl)acetamide |
InChI |
InChI=1S/C8H6ClF2NO/c1-4(13)12-8-6(9)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13) |
Clé InChI |
FNAZJXGKEVQSAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)



![2-[(2-Hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl)oxy]oxane-3,4,5-triol](/img/structure/B12098876.png)

![Ethyl 7-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12098885.png)


